molecular formula C15H22BrNO3 B2610523 METHYL 2-[(3-BROMOADAMANTAN-1-YL)FORMAMIDO]PROPANOATE CAS No. 357387-45-2

METHYL 2-[(3-BROMOADAMANTAN-1-YL)FORMAMIDO]PROPANOATE

Cat. No.: B2610523
CAS No.: 357387-45-2
M. Wt: 344.249
InChI Key: VHCRYZQQANTBNB-UHFFFAOYSA-N
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Description

METHYL 2-[(3-BROMOADAMANTAN-1-YL)FORMAMIDO]PROPANOATE is a chemical compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(3-BROMOADAMANTAN-1-YL)FORMAMIDO]PROPANOATE typically involves the reaction of 3-bromoadamantane with formamide, followed by esterification with methyl propanoate. The reaction conditions often include the use of catalysts such as manganese salts to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(3-BROMOADAMANTAN-1-YL)FORMAMIDO]PROPANOATE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the adamantane ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in further esterification reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Esterification and Hydrolysis: Acidic or basic conditions can be used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted adamantane derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

METHYL 2-[(3-BROMOADAMANTAN-1-YL)FORMAMIDO]PROPANOATE has several scientific research applications:

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral and anticancer agents.

    Materials Science: Its stability and rigidity make it suitable for use in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, making it valuable in organic chemistry research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(3-BROMOADAMANTAN-1-YL)FORMAMIDO]PROPANOATE is unique due to the presence of the bromine atom in the adamantane ring, which imparts distinct reactivity and potential for further functionalization. This differentiates it from other similar compounds that may lack the bromine atom or have different substituents.

Properties

IUPAC Name

methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-9(12(18)20-2)17-13(19)14-4-10-3-11(5-14)7-15(16,6-10)8-14/h9-11H,3-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCRYZQQANTBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C12CC3CC(C1)CC(C3)(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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